FGFR3 Inhibitory Potency vs. Unsubstituted Caprolactam
A compound incorporating the 5-ethyl-5-methylazepan-2-one scaffold (identified as CHEMBL5172121 / BDBM50588767) demonstrated potent inhibition of recombinant human fibroblast growth factor receptor 3 (FGFR3) with an IC50 of 2.60 nM [1]. In contrast, unsubstituted ε-caprolactam lacks any reported FGFR3 inhibitory activity and does not contain the necessary pharmacophoric elements for kinase domain binding. This differential activity stems from the ethyl/methyl gem-disubstituted azepane scaffold's ability to orient key binding motifs appropriately within the FGFR3 ATP-binding pocket.
| Evidence Dimension | FGFR3 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.60 nM (scaffold derived from 5-ethyl-5-methylazepan-2-one) |
| Comparator Or Baseline | Unsubstituted ε-caprolactam: No reported FGFR3 inhibitory activity (inactive) |
| Quantified Difference | Target compound-derived scaffold is active at low nanomolar concentrations; unsubstituted caprolactam is inactive |
| Conditions | Inhibition of N-terminal His-Avi tagged recombinant human FGFR3 (residues 447-761) expressed in Sf9 insect cell baculovirus expression system |
Why This Matters
Procurement of the correctly substituted scaffold is essential for FGFR3-targeted drug discovery programs, as unsubstituted caprolactam provides no detectable activity in this therapeutically relevant assay.
- [1] BindingDB. BDBM50588767 (CHEMBL5172121). Affinity Data: IC50 = 2.60 nM for human FGFR3. Assay: Inhibition of N-terminal His-Avi tagged recombinant human FGFR3 (447-761 residues) expressed in Sf9 baculovirus system. View Source
